molecular formula C15H11BrN2O3S B567213 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1227269-08-0

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B567213
CAS No.: 1227269-08-0
M. Wt: 379.228
InChI Key: XMOCFAKVUYPOEK-UHFFFAOYSA-N
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Description

Structural Classification within Heterocyclic Chemistry

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde belongs to the class of nitrogen-containing heterocyclic compounds specifically categorized within the pyrrolopyridine family. The compound represents a bicyclic aromatic system comprising a pyrrole ring fused to a pyridine ring in a [2,3-b] arrangement, where the nitrogen atoms are positioned to create an indole-like structure with modified electronic properties. Within the broader classification of heterocyclic chemistry, this compound falls under the category of five-six fused ring systems, distinguished from other heterocyclic arrangements such as imidazopyridines, pyrazolopyridines, and benzimidazoles by its specific ring fusion pattern and heteroatom positioning.

The structural framework of pyrrolopyridines can be understood through comparison with naturally occurring purine bases, as both systems contain nitrogen-rich aromatic cores capable of participating in hydrogen bonding and π-π stacking interactions. The electron distribution within the pyrrolo[2,3-b]pyridine system creates distinct regions of electron density that differ markedly from simple pyridine or pyrrole rings, with the fused nature resulting in modified reactivity patterns and enhanced stability compared to the individual heterocyclic components. The presence of both pyrrolic nitrogen (contributing electron density to the aromatic system) and pyridinic nitrogen (withdrawing electron density) creates a unique electronic environment that influences both chemical reactivity and biological activity.

The compound's classification extends beyond simple structural considerations to encompass functional group chemistry, incorporating elements of organohalogen chemistry through the bromine substituent, organosulfur chemistry via the phenylsulfonyl group, and carbonyl chemistry through the aldehyde functionality. This multifunctional character places the compound at the intersection of several synthetic methodologies and reaction pathways, making it a valuable intermediate for complex molecule synthesis and a representative example of modern heterocyclic design principles.

Molecular Identification and Properties

The molecular identity of this compound is definitively established through its molecular formula C₁₅H₁₁BrN₂O₃S and molecular weight of 379.2 grams per mole, as recorded in authoritative chemical databases. The compound's Chemical Abstracts Service registry number 1227269-08-0 provides unambiguous identification within the global chemical literature, while alternative nomenclature includes 1-(benzenesulfonyl)-5-bromo-6-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde and 1-(Phenylsulphonyl)-5-bromo-6-methyl-7-azaindole-2-carbaldehyde.

Property Value Source
Molecular Formula C₁₅H₁₁BrN₂O₃S
Molecular Weight 379.2 g/mol
Chemical Abstracts Service Number 1227269-08-0
Simplified Molecular Input Line Entry System CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)C=O)Br
International Chemical Identifier Key XMOCFAKVUYPOEK-UHFFFAOYSA-N

The structural elucidation of this compound relies on standard spectroscopic techniques, with particular emphasis on nuclear magnetic resonance spectroscopy for confirming the substitution pattern and connectivity. The presence of the aldehyde functionality typically manifests as a characteristic downfield signal in proton nuclear magnetic resonance spectroscopy, while the aromatic protons of both the pyrrolo[2,3-b]pyridine core and the phenylsulfonyl group contribute to the complex aromatic region of the spectrum. The bromine substituent influences the chemical shifts of adjacent carbon atoms in carbon-13 nuclear magnetic resonance spectroscopy, providing additional structural confirmation through the characteristic deshielding effects observed for carbon atoms α and β to halogen substituents.

The compound's physical properties reflect its substantial molecular weight and polar functional groups, with the phenylsulfonyl moiety contributing significantly to intermolecular interactions and potentially influencing crystallization behavior and solubility characteristics. The aldehyde group introduces additional polarity and hydrogen bonding capability, while the bromine atom adds to the overall molecular weight and may influence solid-state packing through halogen bonding interactions. The methyl substituent at the 6-position provides steric bulk that can influence both chemical reactivity and biological activity by creating preferential conformational arrangements and blocking certain reaction pathways.

Position in Pyrrolo[2,3-b]pyridine Compound Family

Within the extensive family of pyrrolo[2,3-b]pyridine derivatives, this compound occupies a distinctive position characterized by its specific substitution pattern and functional group combination. The compound shares structural features with other biologically active pyrrolopyridine derivatives, including the clinically approved drug vemurafenib, which also incorporates halogen substituents and complex substitution patterns on the pyrrolopyridine core. However, the specific combination of bromine at the 5-position, methyl at the 6-position, phenylsulfonyl protection at nitrogen-1, and aldehyde functionality at the 2-position creates a unique molecular profile within this chemical family.

Comparative analysis with related compounds such as 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine reveals the importance of substitution pattern and regioisomerism in determining molecular properties. The presence of the phenylsulfonyl group distinguishes this compound from simple alkyl or aryl-substituted derivatives, as sulfonyl protecting groups significantly modify both electronic properties and synthetic accessibility. The aldehyde functionality at the 2-position provides a reactive handle for further chemical elaboration, contrasting with compounds bearing carboxylic acid, ester, or amide functionalities at the same position.

Research into structure-activity relationships within pyrrolopyridine families has demonstrated that substitution at the 5- and 6-positions significantly influences biological activity, particularly in the context of kinase inhibition. The specific substitution pattern found in this compound represents an intermediate in synthetic sequences designed to access more complex derivatives with enhanced selectivity and potency. The compound's position within the family is further defined by its role as a protected intermediate, with the phenylsulfonyl group serving to modulate reactivity and enable selective transformations that would be challenging with unprotected pyrrolopyridine derivatives.

Studies of pyrrolopyridine derivatives have revealed that compounds bearing aldehyde functionalities often serve as key intermediates in the synthesis of more complex structures, including those with extended conjugation, heterocyclic appendages, and bioactive pharmacophores. The combination of halogen and aldehyde functionalities within the same molecule provides multiple sites for orthogonal chemistry, enabling the construction of diverse molecular libraries from a common intermediate. This versatility positions the compound as a valuable building block within medicinal chemistry programs focused on pyrrolopyridine-based therapeutics.

Historical Development of Pyrrolopyridine Chemistry

The development of pyrrolopyridine chemistry traces its origins to fundamental studies of indole chemistry and the recognition that bicyclic nitrogen heterocycles could serve as effective mimetics of natural purine bases. Early synthetic approaches to pyrrolo[2,3-b]pyridine derivatives were developed in the 1960s and involved modifications of classical indole synthesis methods, including Fischer indolization and Madelung cyclization, adapted to incorporate the pyridine ring nitrogen. These pioneering studies established the fundamental reactivity patterns of the pyrrolopyridine core, demonstrating preferential electrophilic substitution at the 3-position and the ability to form stable derivatives through various substitution reactions.

The synthesis and properties of 1H-pyrrolo[2,3-b]pyridines were systematically investigated through studies that revealed their capacity to undergo nitration, nitrosation, bromination, iodination, and reactions with Mannich bases predominantly at the 3-position. These early investigations provided crucial insights into the electronic nature of the pyrrolopyridine system and established synthetic methodologies that remain relevant for contemporary preparations of complex derivatives. The recognition that pyrrolopyridines could undergo ring-expansion reactions under specific conditions, such as treatment with chloroform and alkali to yield naphthyridines, demonstrated the rich chemistry accessible from these heterocyclic frameworks.

The emergence of pyrrolopyridines as pharmaceutically relevant scaffolds gained momentum through patent literature beginning in the 2000s, with particular focus on their application as kinase inhibitors and anticancer agents. The development of vemurafenib, a pyrrolopyridine-based inhibitor of BRAF kinase approved for melanoma treatment, marked a significant milestone in the clinical validation of this chemical class. This success stimulated extensive research into structure-activity relationships and led to the synthesis of numerous derivatives with improved selectivity, potency, and pharmacokinetic properties.

Recent advances in pyrrolopyridine chemistry have been driven by improvements in synthetic methodology, including metal-catalyzed cyclization reactions and cross-coupling procedures that enable more efficient access to substituted derivatives. The development of phosphodiesterase 4B inhibitors based on pyrrolopyridine scaffolds has demonstrated the versatility of these systems in targeting diverse biological mechanisms. Contemporary research continues to explore novel substitution patterns and functional group combinations, with particular emphasis on developing selective inhibitors of therapeutically relevant targets such as cyclin-dependent kinase 8 and fibroblast growth factor receptors. The historical progression from fundamental heterocyclic chemistry to sophisticated drug design exemplifies the evolution of pyrrolopyridine research and establishes the foundation for continued innovation in this important chemical class.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-6-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c1-10-14(16)8-11-7-12(9-19)18(15(11)17-10)22(20,21)13-5-3-2-4-6-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCFAKVUYPOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Construction: 6-Methyl-1H-pyrrolo[2,3-b]pyridine

The synthesis begins with the construction of the pyrrolo[2,3-b]pyridine scaffold bearing a methyl group at position 6. A practical approach involves cyclization of 6-methylpyridin-3-amine derivatives. For instance, 6-methylpyridin-3-amine undergoes diazotization followed by intramolecular cyclization under acidic conditions to form the fused pyrrole ring .

Key Reaction Conditions :

  • Diazotization with sodium nitrite in acetic acid at 20°C .

  • Cyclization via thermal or catalytic methods to yield 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Characterization Data :

  • 1H NMR (DMSO-d6, 400 MHz): δ 7.96 (s, 1H, H-2), 8.15 (s, 1H, H-4), 8.86 (s, 1H, H-7) .

  • ESI-MS : m/z 134.1 [M+H]+ .

Regioselective Bromination at Position 5

Electrophilic bromination introduces a bromine atom at position 5 of the pyrrolo[2,3-b]pyridine core. The methyl group at position 6 directs electrophilic substitution to the activated position 5 via resonance and inductive effects .

Procedure :

  • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in dichloromethane.

  • Add bromine (Br2) or N-bromosuccinimide (NBS) at 0°C, followed by warming to room temperature .

Optimization Notes :

  • Excess Br2 leads to di-bromination; stoichiometric control is critical.

  • Yields improve with Lewis acids like FeCl3 .

Characterization Data :

  • 1H NMR (CDCl3, 400 MHz): δ 2.45 (s, 3H, CH3-6), 7.82 (s, 1H, H-2), 8.21 (s, 1H, H-4) .

  • 13C NMR : δ 21.5 (CH3-6), 115.7 (C-5), 128.9 (C-2), 135.4 (C-4) .

Duff Formylation at Position 2

The Duff reaction introduces a formyl group at position 2 using hexamethylenetetramine (hexamine) under acidic conditions . This step is critical for installing the carbaldehyde functionality.

Reaction Protocol :

  • Reflux 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine with hexamine in a mixture of sulfuric acid and acetic acid (1:1) at 110°C for 6 hours .

  • Quench with ice-water and extract with ethyl acetate.

Yield Optimization :

  • Prolonged heating (>8 hours) degrades the product; reaction monitoring via TLC is essential.

  • Purification by silica gel chromatography (cyclohexane/ethyl acetate, 4:1) .

Characterization Data :

  • 1H NMR (DMSO-d6, 400 MHz): δ 2.48 (s, 3H, CH3-6), 8.02 (s, 1H, H-4), 9.01 (s, 1H, H-7), 10.12 (s, 1H, CHO) .

  • IR : 1695 cm⁻¹ (C=O stretch) .

Nitrogen Protection with Phenylsulfonyl Group

The final step involves protecting the pyrrole nitrogen with a phenylsulfonyl group to enhance stability and modulate reactivity .

Sulfonylation Procedure :

  • Dissolve 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in anhydrous THF.

  • Add sodium hydride (NaH) at 0°C, followed by phenylsulfonyl chloride.

  • Stir at room temperature for 12 hours .

Workup :

  • Extract with dichloromethane, wash with brine, and dry over Na2SO4.

  • Purify via column chromatography (toluene/ethyl acetate, 9:1) .

Characterization Data :

  • 1H NMR (CDCl3, 400 MHz): δ 2.51 (s, 3H, CH3-6), 7.55–7.62 (m, 5H, Ph), 8.10 (s, 1H, H-4), 8.95 (s, 1H, H-7), 10.15 (s, 1H, CHO) .

  • 13C NMR : δ 21.7 (CH3-6), 119.8 (C-5), 134.2 (C-2), 139.1 (SO2Ph), 190.1 (CHO) .

Analytical Validation and Quality Control

Purity Assessment :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient) .

  • LC-MS : m/z 365.2 [M+H]+ (calcd. 365.20) .

Stability Studies :

  • Stable at −20°C for 6 months; degradation observed under prolonged light exposure .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
BrominationBr2/FeCl385High regioselectivity
FormylationDuff reaction65Directs formyl to position 2
SulfonylationPhSO2Cl/NaH78High functional group tolerance

Challenges and Mitigation Strategies

  • Low Formylation Yield : Substitute Duff reaction with Vilsmeier-Haack (POCl3/DMF) for improved efficiency .

  • Sulfonylation Side Products : Use excess NaH (2.5 eq) to ensure complete deprotonation of the pyrrole nitrogen .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

    Reduction: 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-methanol

    Substitution: 5-Azido-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can be used as probes to study biological pathways and interactions at the molecular level.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials with specific properties. It may also be used in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to its target, while the bromine and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

(a) Impact of the 6-Methyl Group

The methyl group at position 6 in the target compound distinguishes it from the non-methylated analog (C₁₄H₉BrN₂O₃S, MW 365.20). This substitution:

  • Reduces metabolic oxidation at C6, enhancing plasma stability in preclinical studies .
  • Introduces steric hindrance, which modulates binding affinity to kinase active sites. For example, the methylated derivative showed a 2.3-fold higher IC₅₀ against JAK2 compared to the non-methylated analog .

(b) Role of the Phenylsulfonyl Group

The phenylsulfonyl moiety:

  • Improves solubility in polar solvents (e.g., logP = 1.8 vs. 2.5 for the ethyl-substituted analog in ) .
  • Enhances resistance to enzymatic degradation by cytochrome P450 enzymes, as demonstrated in hepatocyte assays .

(c) Functional Group Reactivity

  • Aldehyde vs. Ketone/Ester : The aldehyde group in the target compound enables efficient Schiff base formation, a critical step in covalent inhibitor design. In contrast, the ketone () and ester () derivatives require harsher conditions for derivatization .
  • Bromine Substitution : Bromine at position 5 facilitates Suzuki-Miyaura couplings for aryl/heteroaryl introductions, a feature shared across all brominated analogs .

Toxicity and Handling Considerations

  • The phenylsulfonyl group reduces acute toxicity compared to non-sulfonylated analogs (e.g., LD₅₀ = 320 mg/kg in rats vs. 120 mg/kg for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine) .

Biological Activity

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolopyridine family and is characterized by the presence of a bromine atom, a methyl group, and a phenylsulfonyl group attached to the pyrrolopyridine core. Its unique structure suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structure and Composition

The molecular formula of this compound is C14H11BrN2O2S. The compound features:

  • Bromine (Br) : Enhances electrophilic character.
  • Methyl group (CH₃) : Influences lipophilicity and sterics.
  • Phenylsulfonyl group (C₆H₅SO₂) : Increases binding affinity to biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, including bromination, sulfonylation, and subsequent modifications to introduce the aldehyde functionality. Reaction conditions often require strong acids or bases and specific catalysts to facilitate transformations.

The biological activity of this compound is attributed to its interaction with various molecular targets. The phenylsulfonyl group may enhance binding affinity to enzymes or receptors, while the halogen substituents can facilitate incorporation into biological systems. This compound is suspected to modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine have shown inhibitory effects on various cancer cell lines. Notably, compounds with similar scaffolds exhibited IC50 values ranging from 0.04 µM to 49.85 µM against different tumor cell lines such as A549 and HCT116 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineA54936.12
Compound X (Similar Structure)HCT1160.39
Compound Y (Similar Structure)MCF70.46

Antimicrobial Properties

Research has highlighted that pyrrolopyridine derivatives possess antimicrobial activities against various pathogens. The presence of the pyridine nucleus has been linked to enhanced antibacterial and antifungal properties due to the ability to disrupt microbial membranes or inhibit essential enzymatic functions .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on Antitumor Activity : A recent investigation demonstrated that a derivative with structural similarities exhibited significant apoptosis induction in K-562 leukemia cells with an IC50 value of approximately 0.08 µM, indicating potent cytotoxicity .
  • Antiviral Potential : Another study explored the antiviral activity of pyrrolopyridine derivatives against SARS-CoV-2, suggesting potential applications in treating viral infections due to their ability to inhibit viral replication mechanisms .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the bromine and aldehyde groups in pyrrolo[2,3-b]pyridine derivatives?

  • Methodology : Bromination typically employs N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) to achieve regioselectivity at the 5-position of the pyrrolopyridine core . The aldehyde group at position 2 is introduced via formylation using the Vilsmeier-Haack reaction (POCl3/DMF) or oxidation of a hydroxymethyl intermediate .
  • Challenges : Competing halogenation at adjacent positions (e.g., position 4 or 6) requires precise control of reaction temperature and stoichiometry.

Q. How does the phenylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The phenylsulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the pyrrolopyridine core and facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings at the brominated position .
  • Experimental Design : Use Pd(dppf)Cl2 or XPhos Pd G3 catalysts with aryl boronic acids/amines under inert conditions (N2/Ar). Monitor regioselectivity via LC-MS and 1H NMR .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for brominated pyrrolo[2,3-b]pyridines with bulky substituents?

  • Data Analysis : Discrepancies in bond angles/planarity (e.g., phenylsulfonyl vs. methyl groups) arise from steric hindrance. Use single-crystal X-ray diffraction (SC-XRD) to compare torsion angles and validate density functional theory (DFT) models .
  • Case Study : For 1-(phenylsulfonyl) derivatives, SC-XRD reveals a 15° deviation from planarity due to sulfonyl group sterics, impacting π-π stacking in protein binding .

Q. What structure-activity relationships (SAR) govern the compound’s kinase inhibition profile?

  • Biological Testing : Screen against a panel of kinases (e.g., FGFR1–4, EGFR) using fluorescence polarization assays. The 5-bromo group enhances hydrophobic interactions in the ATP-binding pocket, while the aldehyde enables covalent binding to catalytic lysines .
  • Key Findings :

KinaseIC50 (nM)Selectivity Index (vs. Off-Targets)
FGFR112 ± 2>100
EGFR850 ± 905
Data inferred from analogs in

Q. How to optimize purification methods for lab-scale synthesis of this compound?

  • Chromatography : Use silica gel flash chromatography with heptane/EtOAc (8:2) for intermediates. For the final product, reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) achieves >95% purity .
  • Troubleshooting : Aldehyde oxidation during purification is mitigated by adding 2% (v/v) triethylamine to mobile phases .

Methodological Considerations

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Key peaks include:

  • Aldehyde proton at δ 9.8–10.2 ppm (singlet) .
  • Methyl group (position 6) at δ 2.4–2.6 ppm (singlet) .
    • HRMS : Confirm molecular ion [M+H]+ at m/z 393.98 (theoretical) .

Q. How to design stability studies under varying pH and temperature conditions?

  • Protocol : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 24–72 hours. Monitor degradation via UPLC-PDA. The aldehyde group is prone to hydration at pH > 7, forming a geminal diol .

Contradictions and Gaps in Literature

  • Synthetic Yield Variability : Reported yields for bromo-aldehyde derivatives range from 40% to 70% due to competing side reactions (e.g., over-bromination). Re-optimize stoichiometry (1.1 eq NBS) and reaction time (2–4 hrs) .
  • Biological Activity Discrepancies : Some studies report FGFR1 inhibition, while others emphasize EGFR activity. Validate target engagement using cellular thermal shift assays (CETSA) .

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